6-tert-butyl-1H-indazole
Overview
Description
6-tert-butyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of the tert-butyl group at the 6th position enhances its chemical stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of ortho-substituted hydrazines with nitriles. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions: 6-tert-butyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or carbonyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
6-tert-butyl-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Indazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1H-indazole involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase (PI3K) and protein kinases, which play crucial roles in cell signaling pathways . By modulating these pathways, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1H-indazole: Lacks the tert-butyl group, making it less stable and potentially less biologically active.
2H-indazole: Differs in the position of the nitrogen atoms, leading to different chemical properties and reactivity.
6-methyl-1H-indazole: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: 6-tert-butyl-1H-indazole is unique due to the presence of the bulky tert-butyl group, which enhances its stability and modifies its biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-tert-butyl-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8-7-12-13-10(8)6-9/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDLOQNSGBTYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299677 | |
Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-22-5 | |
Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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